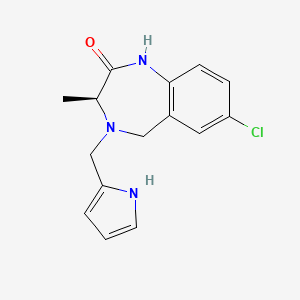
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a pyrrole moiety attached to the benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a nucleophilic substitution reaction, where the benzodiazepine core reacts with a pyrrole derivative under basic conditions.
Final Modifications: The final step involves any necessary modifications to achieve the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule in studies of benzodiazepine chemistry, including reaction mechanisms and synthetic methodologies.
Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: In the pharmaceutical industry, the compound is used in the development of new benzodiazepine-based drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to the GABA receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A benzodiazepine used for its anxiolytic and sedative effects, with a different chemical structure.
Alprazolam: A benzodiazepine commonly used in the treatment of anxiety and panic disorders.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- is unique due to its specific chemical structure, which includes a pyrrole moiety. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
258849-92-2 |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC名 |
(3S)-7-chloro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H16ClN3O/c1-10-15(20)18-14-5-4-12(16)7-11(14)8-19(10)9-13-3-2-6-17-13/h2-7,10,17H,8-9H2,1H3,(H,18,20)/t10-/m0/s1 |
InChIキー |
SCGYOQRKXLNHMV-JTQLQIEISA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=C(CN1CC3=CC=CN3)C=C(C=C2)Cl |
正規SMILES |
CC1C(=O)NC2=C(CN1CC3=CC=CN3)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


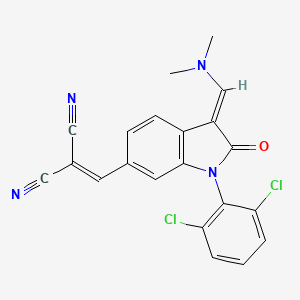


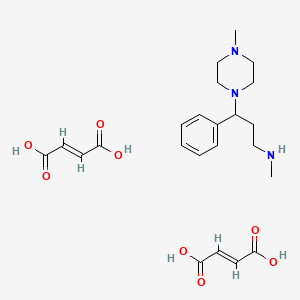
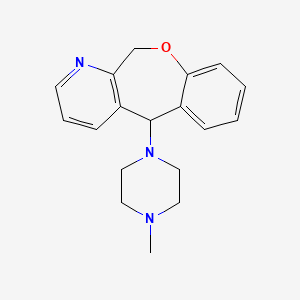

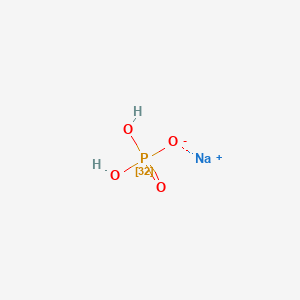
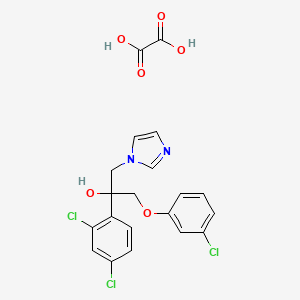

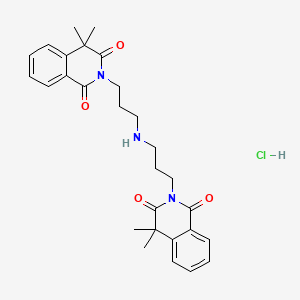
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

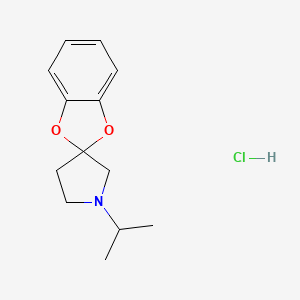
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
